alpha-((4-(3-Methyl-1H-indol-2-yl)phenoxy)methyl)-1,4-piperazinediethanol
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Overview
Description
BRN 4570263, also known as (1R,2R,3S,5R)-(-)-2,3-pinanediol, is a chiral organic compound with the chemical formula C10H18O2. It is a solid substance with a colorless to yellowish crystalline nature. This compound is a stereoisomer with four chiral centers and has a wide range of applications in the biological field .
Preparation Methods
The synthesis of BRN 4570263 involves several steps. One common method is the reaction of Benzo (B) thiophene with chlorobenzene in the presence of alkali metal chloride, followed by acidification to obtain the target product . Industrial production methods may vary, but they generally involve similar reaction conditions and purification steps to ensure the desired purity and yield.
Chemical Reactions Analysis
BRN 4570263 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
BRN 4570263 has numerous applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a precursor for the development of pharmaceuticals and agrochemicals. In medicine, it is investigated for its potential therapeutic effects, including its role in drug delivery systems. Additionally, it finds applications in the industry as a catalyst and intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of BRN 4570263 involves its interaction with specific molecular targets and pathways. It acts by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
BRN 4570263 can be compared with other similar compounds, such as (1R,2R,3S,5R)-2,3-pinanediol and (1R,2R,3S,5R)-(-)-2,3-pinanediol. These compounds share similar chemical structures and properties but may differ in their stereochemistry and specific applications. The uniqueness of BRN 4570263 lies in its specific chiral configuration, which imparts distinct biological and chemical properties .
Conclusion
BRN 4570263 is a versatile compound with significant applications in various scientific fields. Its unique chiral structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and potential for future research and development.
Properties
CAS No. |
88737-53-5 |
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Molecular Formula |
C24H31N3O3 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-[4-(3-methyl-1H-indol-2-yl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C24H31N3O3/c1-18-22-4-2-3-5-23(22)25-24(18)19-6-8-21(9-7-19)30-17-20(29)16-27-12-10-26(11-13-27)14-15-28/h2-9,20,25,28-29H,10-17H2,1H3 |
InChI Key |
SYVQCNSQFAVLHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C3=CC=C(C=C3)OCC(CN4CCN(CC4)CCO)O |
Origin of Product |
United States |
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